N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]imidazole moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is the human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.
Mode of Action
The compound acts as a potent inhibitor of ACAT-1 . It binds to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of the enzyme, leading to changes in cholesterol metabolism.
Pharmacokinetics
The compound exhibits high aqueous solubility (up to 19 mg/mL at pH 1.2), which is beneficial for its absorption and distribution in the body . It also shows a significant improvement in oral absorption, with the maximum concentration (Cmax) of the compound being 1100-fold higher than that of a previously selected compound in fasted dogs .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzimidazole derivatives have been shown to exhibit cytotoxicity against certain cell lines
Molecular Mechanism
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Reduction of the imidazole ring or the piperazine ring.
Substitution: Introduction of various functional groups at different positions on the molecule.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both benzo[d]imidazole and piperazine rings. Similar compounds include:
Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but lack the benzo[d]imidazole moiety.
Sulfonyl-containing compounds: These compounds feature sulfonyl groups but may have different core structures.
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Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-15(26)21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)14-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-14H2,1H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMJVCVNWHXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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